N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide
説明
特性
IUPAC Name |
2-(4-fluorophenoxy)-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2/c20-16-4-6-17(7-5-16)25-13-19(24)23-11-14-3-8-18(22-10-14)15-2-1-9-21-12-15/h1-10,12H,11,13H2,(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLRBXQHAZJGCLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=C(C=C2)CNC(=O)COC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide, with the CAS number 2034208-15-4, is a synthetic organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its chemical properties, biological mechanisms, and relevant research findings, including case studies and data tables.
- Molecular Formula : C19H16FN3O2
- Molecular Weight : 337.35 g/mol
- Structural Features : The compound contains a bipyridine moiety and a fluorophenoxy group, which are known for their roles in coordination chemistry and medicinal applications.
The biological activity of N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide is primarily attributed to its ability to interact with specific biological targets. The bipyridine structure allows for coordination with metal ions, while the fluorophenoxy group may enhance lipophilicity and bioavailability. Potential mechanisms include:
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in cancer pathways.
- Receptor Modulation : It could modulate receptor activity, impacting pathways related to cell proliferation and apoptosis.
Anticancer Potential
Research indicates that compounds similar to N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide exhibit significant anticancer properties. For instance:
In a study focusing on bipyridine derivatives, it was found that modifications to the bipyridine structure can lead to enhanced cytotoxicity against various cancer cell lines.
Case Studies
-
Case Study on Anticancer Activity :
A recent investigation into bipyridine derivatives revealed that compounds with similar structures to N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide showed promising results against breast cancer cell lines (MCF7). The study noted significant apoptosis induction at lower concentrations. -
Exploration of Enzyme Inhibition :
Another study examined the inhibition of cyclin-dependent kinases (CDKs) by bipyridine-based compounds, suggesting that N-([2,3'-bipyridin]-5-ylmethyl)-2-(4-fluorophenoxy)acetamide could potentially inhibit CDK activity, leading to cell cycle arrest in cancer cells.
類似化合物との比較
FPR Agonists (Pyridazin-3(2H)-one Derivatives)
Key Compounds :
- N-(4-Bromophenyl)-2-[5-(3-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (mixed FPR1/FPR2 agonist)
- N-(4-Bromophenyl)-2-[5-(4-methoxybenzyl)-3-methyl-6-oxo-6H-pyridazin-1-yl]-acetamide (specific FPR2 agonist)
Comparison: The target compound lacks the pyridazinone core of FPR agonists but shares acetamide functionality. The 4-fluorophenoxy group may enhance receptor binding compared to methoxybenzyl groups, as fluorine’s electronegativity could optimize ligand-receptor interactions. However, the absence of a bromophenyl group might reduce selectivity for FPR subtypes .
Stereoisomeric Acetamides (Pharmacopeial Compounds)
Key Compounds :
- N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide
- N-[(S)-1-[(4S,6S)-4-Benzyl-2-oxo-1,3-oxazinan-6-yl]-2-phenylethyl]-2-(2,6-dimethylphenoxy)acetamide
Comparison: The target compound’s lack of stereocenters may limit its specificity for chiral targets compared to stereoisomeric analogs. The para-fluorophenoxy group offers distinct electronic effects versus ortho-dimethylphenoxy groups, which impose steric hindrance but less electron withdrawal .
Pesticidal Chloroacetamides
Key Compounds :
- Alachlor (2-chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Pretilachlor (2-chloro-N-(2,6-diethylphenyl)-N-(2-propoxyethyl)acetamide)
Chlorine’s bulkiness in pesticidal compounds enhances membrane permeability in plants, whereas fluorine may optimize human receptor interactions .
Goxalapladib (Atherosclerosis Treatment)
Key Features :
- Trifluoromethyl and difluorophenyl groups
- Naphthyridine core
Comparison: Goxalapladib’s larger structure and multiple fluorinated groups enhance binding to complex targets (e.g., enzymes in atherosclerosis). The target compound’s simpler fluorophenoxy group may balance potency and synthetic accessibility .
Pyrazolo-Pyrimidine Acetamides
Key Compound :
- Example 83 (5-fluoro-3-(3-fluorophenyl)-4H-chromen-4-one derivative)
Comparison: The higher melting point of Example 83 suggests stronger crystal packing due to planar chromenone and pyrimidine cores. The target compound’s bipyridine may offer similar rigidity but with reduced polarity .
Paracetamol (N-(4-hydroxyphenyl)acetamide)
Key Features :
- Simple acetamide with para-hydroxyphenyl group
Comparison: The fluorophenoxy group in the target compound may resist metabolic conjugation (unlike paracetamol’s hydroxyl group), extending its half-life but requiring careful toxicity evaluation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
